4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a pyridinyl group at position 4 and a phenyl ester linked to a 2-thiophenecarboxylate moiety. Its molecular formula is C₁₉H₁₂N₂O₂S₂, with a molecular weight of 364.45 g/mol (CAS: 477862-34-3). The compound’s structure combines aromatic and heteroaromatic systems, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20(18-5-3-13-26-18)25-15-8-6-14(7-9-15)19-22-12-10-17(23-19)16-4-1-2-11-21-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUXOZBKDOPZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic synthesis techniques:
Formation of the Pyridine-Pyrimidine Intermediate: : The initial step often includes the formation of a pyridine-pyrimidine intermediate through nucleophilic substitution reactions.
Coupling with Phenyl Ring: : This intermediate is then coupled with a phenyl ring under specific conditions, such as using Suzuki or Stille coupling reactions, to achieve the desired linkage.
Introduction of the Thiophenecarboxylate Group:
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow synthesis techniques to enhance yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification to ensure the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety may be particularly reactive.
Reduction: : Reduction reactions might reduce the pyridine or pyrimidine rings, altering their electronic configurations.
Substitution: : Various substitution reactions can occur at different positions of the phenyl or thiophene rings, influenced by the electron density distribution across the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Conditions involving catalytic hydrogenation or reagents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site and desired transformation.
Major Products
The products depend on the specific reaction conditions, but can include oxidized thiophene derivatives, reduced nitrogen heterocycles, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. It can also be used as an intermediate in the synthesis of more complex organic molecules.
Biology
It may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, due to its ability to interact with specific biological targets.
Medicine
Industry
Applications in the development of novel materials, such as organic semiconductors or light-emitting diodes, due to its conjugated electronic structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions or form hydrogen bonds, influencing the compound's activity. The conjugated system can also play a role in electron transfer processes.
Comparison with Similar Compounds
Key Observations:
Steric Effects: The cyclohexanecarboxylate analogue (CAS: 477862-36-5) introduces a non-aromatic, bulky substituent, which may hinder interactions with planar binding pockets.
Functional Comparisons in Research Contexts
- Covalent Inhibition Potential: The thiophene and pyridinyl groups in the target compound resemble warheads used in covalent kinase inhibitors, such as 2-sulfonylpyrimidines. In contrast, the 4-chloro analogue lacks a reactive electrophilic center, making it more suited for non-covalent interactions.
- Biological Activity : Pyrimidine derivatives with thiophene substituents (e.g., the target compound) show enhanced selectivity for tyrosine kinases compared to fluorophenyl analogues (e.g., CAS: 160850-84-0), where fluorine’s electron-withdrawing effects may reduce binding affinity.
Biological Activity
The compound 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 314.38 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and anti-cancer properties. The following sections summarize key findings from recent studies.
Anti-Inflammatory Activity
Research indicates that derivatives of pyridine and pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.
- Mechanism : The compound is believed to inhibit the p38 MAPK pathway, which plays a crucial role in the inflammatory response. In experimental models, it has demonstrated a minimum effective dose (MED) of approximately 30 mg/kg for anti-inflammatory effects in arthritis models .
Anti-Cancer Activity
Several studies have highlighted the potential anti-cancer properties of related compounds. For example, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A study assessed the cytotoxicity of pyridyl and phenyl derivatives against human cancer cell lines using the National Cancer Institute (NCI) protocols. The results showed that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Notably, alterations in substitution patterns on the phenyl ring enhanced activity against specific cancer types .
Research Findings
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cytokine Production : By blocking signaling pathways involved in cytokine production, this compound may reduce inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Targeting Specific Kinases : The compound may act on specific kinases involved in cellular signaling related to growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
